4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate
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Overview
Description
4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate typically involves multiple steps. One common method includes the reaction of 4,4,5,5,5-pentafluoropentanol with a suitable carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The pentafluoropentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: Another fluorinated compound with similar structural features but different functional groups.
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate: Shares the pentafluoropentyl group but has distinct chemical properties and applications
Uniqueness
4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate is unique due to its combination of a pentafluoropentyl group and a phenylethylamino group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5NO3/c18-16(19,17(20,21)22)10-4-12-26-15(25)8-7-14(24)23-11-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNITEVSDZOISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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